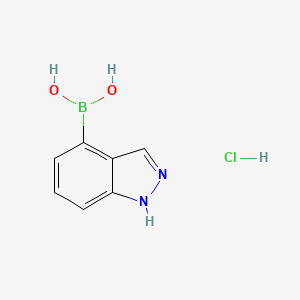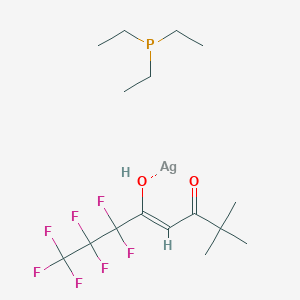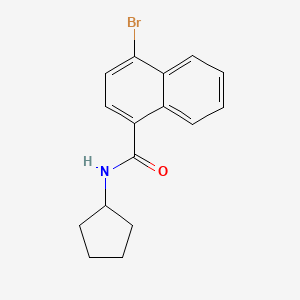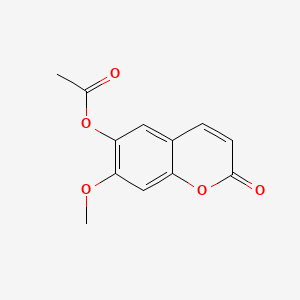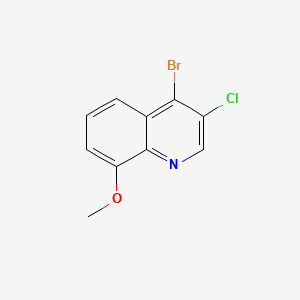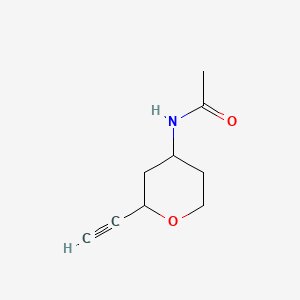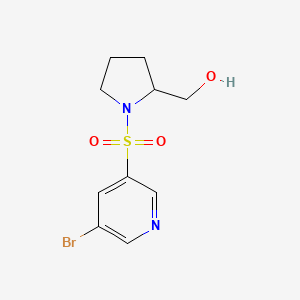
2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine” is a chemical compound with the CAS Number: 1214365-67-9 . It has a molecular weight of 319.91 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine” can be represented by the linear formula: C6H3Br2F3N2 .
Chemical Reactions Analysis
Trifluoromethylpyridines, such as “2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine”, are important ingredients for the development of many agrochemical and pharmaceutical compounds . They are used in the protection of crops from pests .
Physical And Chemical Properties Analysis
“2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine” is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .
Applications De Recherche Scientifique
Agrochemical Applications
Trifluoromethylpyridines (TFMP), such as the compound , are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In addition to their use in human medicine, TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Metal-Organic Frameworks (MOFs)
Trifluoromethylpyridines can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Synthesis of Methiodide Salts
Trifluoromethylpyridines can also be used in the synthesis of methiodide salts . Methiodide salts are often used in medicinal chemistry due to their high solubility in water.
Fungicidal Activity
It has been found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . 2,3,5-DCTF, a derivative of TFMP, is utilized in the synthesis of fluazinam, a fungicide .
Safety And Hazards
Orientations Futures
Trifluoromethylpyridines, such as “2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propriétés
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHGPNRZQMGRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673554 |
Source


|
| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | |
CAS RN |
1214365-67-9 |
Source


|
| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

